molecular formula C10H20O2Si B144812 Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) CAS No. 126875-56-7

Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI)

Cat. No. B144812
CAS RN: 126875-56-7
M. Wt: 200.35 g/mol
InChI Key: IHJGAUXLNWGKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is a chemical compound that is commonly used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 195.32 g/mol.

Mechanism of Action

Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) reacts with various compounds through the trimethylsilyl group. The trimethylsilyl group can protect functional groups from unwanted reactions and improve the reactivity of the compound. Silane can also be used to introduce the trimethylsilyl group to compounds, which can improve their stability and reactivity.
Biochemical and Physiological Effects:
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) in lab experiments is its ability to protect functional groups from unwanted reactions. It can also improve the reactivity and stability of compounds. However, one limitation is that it can be expensive and difficult to synthesize.

Future Directions

There are several future directions for the use of silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications for silane in organic synthesis. Additionally, the use of silane as a protecting group for alcohols and amines could be further investigated.

Synthesis Methods

Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is synthesized by reacting 3,4-dihydro-2H-pyran-5-carbaldehyde with trimethylsilyl chloride and sodium ethoxide in the presence of a catalyst such as tetra-n-butylammonium fluoride. The resulting product is then purified through distillation or chromatography.

Scientific Research Applications

Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is commonly used in scientific research as a reagent in organic synthesis. It is used to introduce the trimethylsilyl group to various compounds, which can improve their stability and reactivity. Silane can also be used as a protecting group for alcohols and amines during chemical reactions.

properties

CAS RN

126875-56-7

Product Name

Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI)

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

(6-ethoxy-3,4-dihydro-2H-pyran-5-yl)-trimethylsilane

InChI

InChI=1S/C10H20O2Si/c1-5-11-10-9(13(2,3)4)7-6-8-12-10/h5-8H2,1-4H3

InChI Key

IHJGAUXLNWGKLR-UHFFFAOYSA-N

SMILES

CCOC1=C(CCCO1)[Si](C)(C)C

Canonical SMILES

CCOC1=C(CCCO1)[Si](C)(C)C

synonyms

Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl- (9CI)

Origin of Product

United States

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